molecular formula C16H21N3O2 B2500437 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide CAS No. 941923-33-7

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide

Cat. No. B2500437
M. Wt: 287.363
InChI Key: IFNWKKUCVUSJRQ-UHFFFAOYSA-N
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Description

The compound "N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide" is a derivative of pyrido[1,2-a]pyrimidin-3-yl, which is a heterocyclic compound. This class of compounds is known for its diverse biological activities and potential for pharmaceutical applications. The papers provided discuss various derivatives of related heterocyclic compounds and their synthesis, crystal structures, and potential biological activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting from commercially available precursors. For instance, the synthesis of N-substituted pyrido[4,3-d]pyrimidines is a six-step process starting from malononitrile dimer, leading to the formation of self-assembled rosettes and nanotubes . Similarly, the synthesis of N-1-Naphthyl-3-oxobutanamide derivatives involves reactions with arylidinecyanothioacetamide in ethanol/piperidine solution under reflux . These methods highlight the complexity and the precision required in synthesizing such compounds, which could be analogous to the synthesis of "N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide".

Molecular Structure Analysis

The molecular structure of these compounds is confirmed using various analytical techniques such as IR, (1)H NMR data, and elemental analysis . X-ray crystallographic analysis is also employed to elucidate the supermacrocyclic structures of the synthesized compounds . These techniques would be essential in determining the structure of "N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide" and confirming its purity and identity.

Chemical Reactions Analysis

The heterocyclic compounds discussed in the papers undergo various chemical reactions to yield a range of derivatives with potential biological activities. For example, the reaction of N-1-Naphthyl-3-oxobutanamide with different reagents leads to the formation of nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives . These reactions are indicative of the reactivity of the pyrido[1,2-a]pyrimidin-3-yl moiety and suggest that "N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide" could also undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of various functional groups and the overall molecular architecture can affect properties such as solubility, melting point, and reactivity. The self-assembly into rosette supermacrocycles and the formation of nanotubes as observed in N-substituted pyrido[4,3-d]pyrimidines are examples of how molecular structure can dictate the physical form and potential applications of these compounds. The properties of "N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide" would likely be characterized by similar analytical techniques to understand its behavior in various environments.

Scientific Research Applications

Synthetic Chemistry and Methodologies

  • Synthesis of Heterocyclic Compounds : Research demonstrates the synthesis of pyrimidine-linked pyrazole heterocyclics, highlighting methodologies for creating compounds with potential insecticidal and antibacterial activities. The synthesis involves microwave irradiative cyclocondensation, showcasing the compound's role in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
  • Antimicrobial Activity Synthesis : Studies on the synthesis of antimicrobial agents using citrazinic acid as a starting material elucidate the antimicrobial potential of pyrimidinone and oxazinone derivatives fused with thiophene rings, indicating the broad biological activity spectrum of such compounds (Hossan et al., 2012).

Biological Applications and Interactions

  • DNA Repair and Photolyase Function : A critical application involves understanding DNA repair mechanisms, where studies discuss the structure and function of DNA photolyase. This enzyme uses visible light energy to repair DNA damage caused by ultraviolet light, specifically targeting cyclobutane pyrimidine dimers in DNA (Sancar, 1994).
  • Antioxidant and Enzyme Inhibition : Research into multifunctional antioxidants for age-related diseases describes compounds capable of scavenging free radicals and chelating metal ions. These properties suggest potential therapeutic applications in preventing cataract, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Photophysical Properties and Sensing Applications

  • pH-Sensing Applications : The design and synthesis of pyrimidine-phthalimide derivatives are explored for their solid-state fluorescence emission and solvatochromism. These compounds, due to their donor–π–acceptor structures, show potential as colorimetric pH sensors and logic gates, demonstrating the compound's role in developing novel sensing technologies (Yan et al., 2017).

properties

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-10-7-6-8-19-14(10)17-11(2)13(15(19)21)18-12(20)9-16(3,4)5/h6-8H,9H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNWKKUCVUSJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)CC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide

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